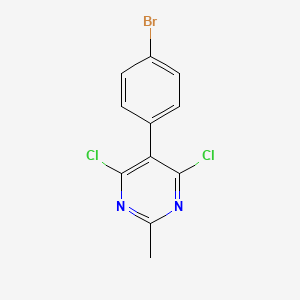
Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl-
Übersicht
Beschreibung
Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- is a heterocyclic aromatic organic compound Pyrimidines are a class of compounds that are structurally similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst (Pd(0)) and boronic acids as reagents. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be arylated with various aryl or heteroaryl boronic acids using Pd(PPh3)4 as the catalyst, K3PO4 as the base, and 1,4-dioxane as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura cross-coupling reaction is scalable and can be optimized for industrial applications. The reaction conditions, such as the choice of catalyst, base, and solvent, can be adjusted to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4 is commonly used in cross-coupling reactions.
Bases: K3PO4 is often used as a base in these reactions.
Solvents: 1,4-dioxane is a typical solvent for these reactions.
Major Products
The major products formed from these reactions are typically new pyrimidine analogs with various aryl or heteroaryl substituents .
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Pyrimidine, 5-(4-bromophenyl)-4,6-dichloro-2-methyl- depends on its specific application. In biological systems, pyrimidine derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-bromophenyl)-4,6-dichloropyrimidine: A closely related compound with similar chemical properties.
4,6-dichloro-2-methylpyrimidine: Another pyrimidine derivative with chlorine and methyl substituents.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-4,6-dichloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAMDSROMRYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)
![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
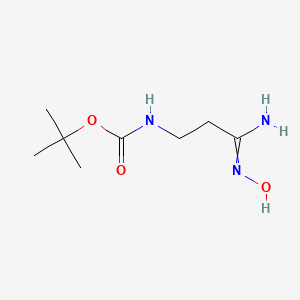
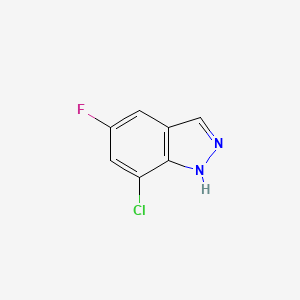
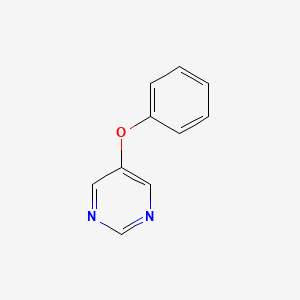

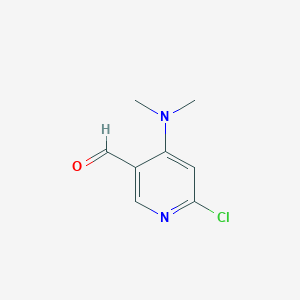

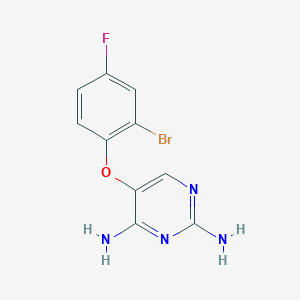

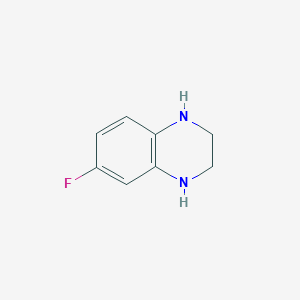
![Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1459054.png)
![8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1459055.png)

